molecular formula C6H8N2O2S B562288 Methyl 4,5-diaminothiophene-2-carboxylate CAS No. 106850-18-4

Methyl 4,5-diaminothiophene-2-carboxylate

Cat. No.: B562288
CAS No.: 106850-18-4
M. Wt: 172.202
InChI Key: AJDXQZNWZYJVIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-diaminothiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the amino and ester functional groups. One common method involves the nitration of methyl thiophene-2-carboxylate followed by reduction to introduce the amino groups . The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Properties

IUPAC Name

methyl 4,5-diaminothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDXQZNWZYJVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700967
Record name Methyl 4,5-diaminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106850-18-4
Record name Methyl 4,5-diaminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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